An In-depth Technical Guide to 3-Amino-4-hydroxybenzenesulfonamide: Properties, Synthesis, and Pharmacological Potential
An In-depth Technical Guide to 3-Amino-4-hydroxybenzenesulfonamide: Properties, Synthesis, and Pharmacological Potential
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical, physical, and pharmacological properties of 3-Amino-4-hydroxybenzenesulfonamide. It includes detailed experimental protocols for its synthesis and characterization, as well as an exploration of its role as a versatile scaffold in drug discovery, particularly in the development of carbonic anhydrase inhibitors.
Chemical and Physical Properties
3-Amino-4-hydroxybenzenesulfonamide, also known as 2-aminophenol-4-sulfonamide, is an aromatic sulfonamide compound. Its structure, featuring an amino group and a hydroxyl group on a benzene sulfonamide core, makes it a valuable intermediate in the synthesis of various dyes and pharmaceutical agents.[1]
General Properties
| Property | Value | Reference |
| IUPAC Name | 3-amino-4-hydroxybenzenesulfonamide | [2] |
| CAS Number | 98-32-8 | [2] |
| Molecular Formula | C₆H₈N₂O₃S | [3] |
| Appearance | Gray-white or light brown feather-like crystals | [4] |
Physicochemical Data
| Property | Value | Reference |
| Molar Mass | 188.20 g/mol | [3] |
| Melting Point | 199-201 °C | [5] |
| Boiling Point (Predicted) | 454.5 ± 55.0 °C | [5] |
| Density (Predicted) | 1.580 ± 0.06 g/cm³ | [5] |
| Solubility | Slightly soluble in water; soluble in acid, alkali, and methanol. | [4][5] |
| pKa (Predicted) | 7.0 ± 0.20 | [6] |
Synthesis and Characterization
The synthesis of 3-Amino-4-hydroxybenzenesulfonamide can be achieved through a multi-step process starting from 2-nitrochlorobenzene.[1]
Synthesis Protocol
A common synthetic route involves the following key steps:[1]
-
Sulfochlorination: 2-Nitrochlorobenzene is reacted with chlorosulfuric acid.
-
Amination: The resulting sulfonyl chloride is treated with ammonia to yield 4-chloro-3-nitrobenzenesulfonamide.
-
Hydrolysis: The chloro group is replaced by a hydroxyl group by heating the product in an aqueous sodium hydroxide solution.
-
Reduction: The nitro group is reduced to an amino group using iron turnings to obtain the final product, 3-Amino-4-hydroxybenzenesulfonamide.
Experimental Workflow for the Synthesis of 3-Amino-4-hydroxybenzenesulfonamide
Caption: Synthetic pathway for 3-Amino-4-hydroxybenzenesulfonamide.
Spectroscopic Characterization
The structure of 3-Amino-4-hydroxybenzenesulfonamide is confirmed using various spectroscopic techniques.
-
¹H NMR: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.
-
¹³C NMR: The carbon NMR spectrum reveals the different types of carbon atoms present in the structure.[6]
A detailed protocol for acquiring NMR spectra would involve dissolving the sample in a suitable deuterated solvent, such as DMSO-d₆, and acquiring the data on a high-field NMR spectrometer.
IR spectroscopy is used to identify the functional groups present in the molecule. Key vibrational frequencies are expected for the amino (N-H), hydroxyl (O-H), sulfonyl (S=O), and aromatic (C-H, C=C) groups. The spectrum is typically recorded using a KBr pellet method.[7]
Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound. Electrospray ionization (ESI) is a common technique used for this purpose.[8]
Pharmacological Properties and Applications
3-Amino-4-hydroxybenzenesulfonamide serves as a crucial building block in the development of pharmacologically active compounds, most notably as inhibitors of carbonic anhydrases.[8]
Carbonic Anhydrase Inhibition
Derivatives of 3-Amino-4-hydroxybenzenesulfonamide have been synthesized and shown to be potent inhibitors of various human carbonic anhydrase (CA) isoforms.[8] CAs are metalloenzymes that play a critical role in pH regulation, and their inhibition is a therapeutic target for various diseases, including cancer.[8][9]
A study on novel derivatives of 3-Amino-4-hydroxybenzenesulfonamide demonstrated their binding affinity to several CA isoenzymes. The dissociation constants (Kd) for some of these derivatives are summarized below.
| Compound | R Group | CA I (Kd, µM) | CA II (Kd, µM) | CA VII (Kd, µM) | CA IX (Kd, µM) | CA XII (Kd, µM) | Reference |
| 2 | Phenyl | >30 | 1.8 | 0.18 | 0.15 | 0.12 | [10] |
| 3 | 4-Fluorophenyl | >30 | 2.5 | 0.17 | 0.15 | 0.13 | [10] |
| 4 | 4-Chlorophenyl | >30 | 2.1 | 0.16 | 0.14 | 0.11 | [10] |
| 5 | 4-Methoxyphenyl | >30 | 2.8 | 0.20 | 0.18 | 0.15 | [10] |
| 6 | 1-Naphthyl | >30 | 1.5 | 0.13 | 0.11 | [10] |
Mechanism of Action in Cancer
Carbonic anhydrase IX (CA IX) is a tumor-associated isoform that is often overexpressed in various cancers and is induced by hypoxia.[8] It plays a crucial role in maintaining the pH balance in the tumor microenvironment, which is often acidic due to increased glycolysis (the Warburg effect).[8][10] By inhibiting CA IX, sulfonamide-based drugs can disrupt this pH regulation, leading to an increase in intracellular acidity and ultimately inducing cancer cell death.[11]
Signaling Pathway of Carbonic Anhydrase IX in Cancer Cells
Caption: Inhibition of CA IX by sulfonamide derivatives disrupts pH homeostasis.
Other Applications
Beyond its potential in cancer therapy, 3-Amino-4-hydroxybenzenesulfonamide is a key intermediate in the synthesis of azo dyes, which are widely used in the textile and printing industries.[1] Its unique chemical structure also makes it a valuable scaffold for the development of antagonists for the somatostatin receptor subtype 5 (SST5R).[8]
Safety and Toxicology
3-Amino-4-hydroxybenzenesulfonamide is classified as a toxic substance. Oral administration may lead to adverse effects such as loss of appetite, nausea, vomiting, and diarrhea. It can also have detrimental effects on the liver and kidneys.[4] It is irritating to the eyes, respiratory system, and skin.[4] Therefore, appropriate personal protective equipment should be worn when handling this compound, and it should be stored and transported according to regulations for toxic substances.[4]
Conclusion
3-Amino-4-hydroxybenzenesulfonamide is a compound of significant interest due to its versatile chemical properties and its role as a precursor in various industrial and pharmaceutical applications. Its derivatives have shown considerable promise as potent and selective inhibitors of carbonic anhydrases, highlighting its potential as a valuable scaffold in the design and development of novel anticancer agents. Further research into the structure-activity relationships of its derivatives will be crucial for optimizing their therapeutic efficacy and selectivity.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Novel Benzenesulfonate Scaffolds with a High Anticancer Activity and G2/M Cell Cycle Arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cooperative Role of Carbonic Anhydrase IX/XII in Driving Tumor Invasion and Metastasis: A Novel Targeted Therapeutic Strategy [mdpi.com]
- 7. Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Carbonic anhydrase IX: regulation and role in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - PMC [pmc.ncbi.nlm.nih.gov]
